REACTION_CXSMILES
|
[CH:1]1([NH:4][C:5]2[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][C:6]=2[N+:13]([O-])=O)[CH2:3][CH2:2]1>C(OC(=O)C)C.[Pd]>[CH:1]1([NH:4][C:5]2[C:6]([NH2:13])=[CH:7][C:8]([O:11][CH3:12])=[CH:9][CH:10]=2)[CH2:3][CH2:2]1
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
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C1(CC1)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
for 6 h
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through CELITE®
|
Type
|
WASH
|
Details
|
the filter bed was thoroughly washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC=1C(=CC(=CC1)OC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |